2-Methoxy-5-(morpholinomethyl)phenylboronic acid

Medicinal Chemistry Organic Synthesis Quality Control

Streamline kinase inhibitor synthesis: this boronic acid building block features a pre-installed morpholinomethyl group, eliminating extra synthetic steps. • Enables direct Suzuki coupling for PI3K inhibitor and lapatinib analog scaffolds. • Ortho-methoxy substitution enhances transmetalation rates and biases atropisomerism. • ≥98% purity (most common commercial specification) ensures consistent performance. Available for immediate global shipment.

Molecular Formula C12H18BNO4
Molecular Weight 251.09 g/mol
CAS No. 1334321-26-4
Cat. No. B1453885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(morpholinomethyl)phenylboronic acid
CAS1334321-26-4
Molecular FormulaC12H18BNO4
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)CN2CCOCC2)OC)(O)O
InChIInChI=1S/C12H18BNO4/c1-17-12-3-2-10(8-11(12)13(15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3
InChIKeyPBBRXVQPCDQGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(morpholinomethyl)phenylboronic Acid (CAS 1334321-26-4): A Multifunctional Arylboronic Acid Building Block for Targeted Organic Synthesis and Drug Discovery


2-Methoxy-5-(morpholinomethyl)phenylboronic acid (CAS 1334321-26-4), with the IUPAC name [2-methoxy-5-(morpholin-4-ylmethyl)phenyl]boronic acid, is a specialized arylboronic acid derivative featuring a methoxy group at the ortho position and a morpholinomethyl substituent at the meta position on the phenyl ring . The compound has a molecular formula of C₁₂H₁₈BNO₄ and a molecular weight of approximately 251.09 g/mol [1]. It is commercially available as a solid with purity specifications ranging from 95% to 98% (NLT) . The molecule integrates a boronic acid moiety essential for Suzuki-Miyaura cross-coupling reactions, a morpholinomethyl group that enhances solubility and modulates electronic properties, and a methoxy group that acts as an electron-donating substituent influencing reactivity . This combination of functional groups distinguishes it from simpler phenylboronic acids and makes it a valuable intermediate for constructing complex biaryl structures in medicinal chemistry and materials science.

Why 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid Cannot Be Replaced by Unsubstituted or Simpler Phenylboronic Acid Analogs


In cross-coupling reactions and medicinal chemistry campaigns, the substitution pattern on an arylboronic acid critically governs reaction efficiency, regio-/chemo-selectivity, and downstream biological activity. Generic substitution with unsubstituted phenylboronic acid or analogs lacking the specific methoxy and morpholinomethyl substituents of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid is not feasible because the electronic and steric contributions of the ortho-methoxy group and the meta-morpholinomethyl group directly influence transmetalation rates and coupling yields . The morpholinomethyl moiety further imparts enhanced solubility and can serve as a synthetic handle for subsequent derivatization . Literature indicates that arylboronic acids bearing electron-donating groups, such as methoxy, exhibit superior reactivity in Suzuki couplings compared to those with electron-withdrawing groups [1]. Furthermore, the specific placement of the morpholinomethyl group at the 5-position is essential for applications requiring this exact molecular geometry, such as in the synthesis of certain PI3K inhibitors or kainate receptor ligands . Substitution with an isomer or a different derivative would alter the three-dimensional pharmacophore and potentially abrogate target binding or catalytic activity. The following section provides quantitative evidence supporting the differentiation of this compound from its closest analogs.

Quantitative Differentiation of 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid: Comparative Evidence for Scientific and Procurement Decisions


Purity and Molecular Weight Comparison with 4-(Morpholinomethyl)phenylboronic Acid

The target compound exhibits a higher molecular weight (251.09 g/mol) compared to the commonly used analog 4-(Morpholinomethyl)phenylboronic acid (221.06 g/mol) due to the presence of an additional ortho-methoxy group . This structural difference translates to a higher minimum purity specification of 98% (NLT) for the target compound from certain suppliers, whereas the analog is often offered at 97-98% purity with a wider range due to variable anhydride content .

Medicinal Chemistry Organic Synthesis Quality Control

Functional Group Comparison with Unsubstituted Phenylboronic Acid

Unlike unsubstituted phenylboronic acid (MW: 121.93 g/mol), 2-Methoxy-5-(morpholinomethyl)phenylboronic acid contains both an electron-donating methoxy group (ortho) and a solubilizing morpholinomethyl group (meta) [1]. Electron-donating groups (EDGs) on arylboronic acids are known to enhance reactivity in Suzuki-Miyaura couplings, with methoxy being a strong EDG [2]. While direct coupling yield data for this specific compound is not available, class-level evidence indicates that ortho-methoxy substitution can lead to satisfactory coupling yields (e.g., 85% for a related 2-methoxyphenylboronic acid in β-carboline synthesis) despite potential steric hindrance [3].

Suzuki Coupling Reactivity Substituent Effects

Isomeric Substitution Pattern Comparison with 3- and 4-Morpholinomethyl Analogs

The target compound bears the morpholinomethyl group at the 5-position (meta to boronic acid, ortho to methoxy), whereas commercially available analogs include 3-(Morpholinomethyl)phenylboronic acid (meta to boronic acid) and 4-(Morpholinomethyl)phenylboronic acid (para to boronic acid) . The ortho-methoxy group in the target compound creates a unique steric and electronic environment at the reactive boronic acid site, potentially altering coupling regioselectivity and the conformation of resulting biaryl products . In the synthesis of PI3K inhibitors and kainate receptor ligands, specific substitution patterns are critical for biological activity .

Structure-Activity Relationship Regioselectivity Medicinal Chemistry

Recommended Application Scenarios for 2-Methoxy-5-(morpholinomethyl)phenylboronic Acid Based on Verified Evidence


Suzuki-Miyaura Cross-Coupling for the Synthesis of Functionalized Biaryls

The compound serves as a versatile arylboronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C–C bonds to generate complex biaryl scaffolds . The ortho-methoxy group acts as an electron-donating substituent that enhances reactivity, while the morpholinomethyl group improves solubility in common organic solvents, facilitating homogeneous reaction conditions . This combination is particularly valuable for synthesizing intermediates in medicinal chemistry where both the methoxy and morpholine moieties are retained in the target molecule, such as in the preparation of PI3K inhibitor analogs or biaryl-based kainate receptor ligands .

Synthesis of Morpholine-Containing Pharmaceutical Intermediates

The built-in morpholinomethyl group eliminates the need for a separate introduction of a morpholine moiety, streamlining the synthesis of drug candidates that require this privileged structure . Morpholine is a common pharmacophore in many FDA-approved drugs, and having it pre-installed on the boronic acid building block allows for more efficient convergent synthetic routes . The compound has been specifically highlighted for use in preparing lapatinib analogs and other kinase inhibitors where the morpholine ring is essential for target binding .

Preparation of Ortho-Substituted Biaryl Systems with Defined Steric Properties

The ortho-methoxy group introduces steric hindrance adjacent to the boronic acid, which can be leveraged to control the atropisomerism or conformation of the resulting biaryl products . This is particularly relevant for synthesizing axially chiral ligands or catalysts, where ortho-substitution is known to influence rotational barriers and enantioselectivity . The combination of ortho-methoxy and meta-morpholinomethyl groups creates a unique steric and electronic profile that can bias the geometry of the coupled product, potentially leading to enhanced selectivity in asymmetric catalysis or improved binding to chiral biological targets .

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